molecular formula C5H4BrN B571381 3-Bromopyridine-D4 CAS No. 66148-14-9

3-Bromopyridine-D4

Cat. No. B571381
Key on ui cas rn: 66148-14-9
M. Wt: 162.022
InChI Key: NYPYPOZNGOXYSU-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Stock solution: 0.01 mmol Pd and ligand were dissolved in 2 mL DME. 3-bromopyridine (0.482 mL, 5.00 mmol) was dissolved in DME (10 mL). To the solution was added the stock solution, and sodium tert-butoxide (0.673 g, 7.00 mmol). To the mixture was added a solution of pyridin-2-amine (0.565 g, 6.00 mmol) in DME (10 mL). The mixture was heated at 90 °C overnight. The mixture was filtered. The filtrate was concentrated, and the compound was purified by preparative HPLC on a XBridge C18 column (10 µm 250x50 ID mm) using a gradient of 0-50% acetonitrile in H2O/ACN/NH3 95/5/0.2 buffer over 15 minutes with a flow of 100 mL/min. The compounds were detected by UV at 254nm. To the fractions (ca. 60mL) were added 5 mL of HOAc. The product was freezing-dried to give the product N-(pyridin-3-yl)pyridin-2-amine (0.190 g, 22.20 %).
Quantity
0.007 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.006 mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
4.86e-06 mol
Type
catalyst
Reaction Step Five
Quantity
4.86e-06 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
880
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.007 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
COCCOC
Step Three
Name
Quantity
0.006 mol
Type
reactant
Smiles
C1=CC=NC(=C1)N
Step Four
Name
Quantity
0.005 mol
Type
reactant
Smiles
C1=CC(=CN=C1)Br
Step Five
Name
Quantity
4.86e-06 mol
Type
catalyst
Smiles
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]
Name
Quantity
4.86e-06 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC=NC(=C1)NC2=CN=CC=C2
Measurements
Type Value Analysis
YIELD 22.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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